molecular formula C12H21N5O2 B2483622 tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate CAS No. 2227686-00-0

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No. B2483622
CAS RN: 2227686-00-0
M. Wt: 267.333
InChI Key: WSBNRKHMRURKBR-MRVPVSSYSA-N
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Description

Tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21N5O2 and its molecular weight is 267.333. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • The reactivity of similar compounds, involving tert-butyl groups and triazine derivatives, has been explored. For instance, the synthesis of derivatives of pyrazolo[5,1-c][1,2,4]triazine resulted in compounds exhibiting characteristic amide groups and distinct crystalline properties, which were determined using various spectroscopic methods (Mironovich & Shcherbinin, 2014).
  • In another study, the synthesis of bis-heterocycles containing a (S)-proline moiety, closely related to pyrrolidine structures, was detailed. The structural properties of these derivatives were confirmed through methods such as X-ray crystallography, indicating the potential for intricate molecular design in this chemical space (Pieczonka et al., 2012).

Chemical Reactivity and Derivative Formation

  • A study demonstrated the highly stereoselective hydroformylation of a tert-butyl-Δ4-1,3-oxazoline derivative, yielding important intermediates for the synthesis of homochiral amino acid derivatives, showcasing the compound's utility in synthesizing biologically relevant molecules (Kollár & Sándor, 1993).
  • The synthesis and characterization of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate demonstrated the formation of Schiff base compounds with detailed structural analysis, indicating the versatility of tert-butyl-related compounds in forming structurally diverse molecules (Çolak et al., 2021).

Structural Analysis and Crystallography

  • The structural analysis of compounds like tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate revealed intricate molecular interactions and provided insights into the absolute configurations of the molecules, essential for understanding their potential interactions in biological systems (Weber et al., 1995).

properties

IUPAC Name

tert-butyl (2R)-2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-10(13)16(4)15-9/h8H,5-7H2,1-4H3,(H2,13,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBNRKHMRURKBR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN(C(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NN(C(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

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